2,2,2-Trifluoro-4'-(trichloromethyl)acetophenone
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Overview
Description
2,2,2-Trifluoro-4’-(trichloromethyl)acetophenone is a fluorinated acetophenone derivative This compound is characterized by the presence of trifluoromethyl and trichloromethyl groups attached to the acetophenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Grignard synthesis, where m-trifluoromethylbromo-benzene reacts with trifluoroacetic acid under controlled conditions . The reaction conditions often include the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale Grignard reactions or other fluorination techniques. The process is optimized for high yield and purity, often requiring specialized equipment to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-4’-(trichloromethyl)acetophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2,2,2-Trifluoro-4’-(trichloromethyl)acetophenone has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various fluorinated compounds and polymers.
Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-4’-(trichloromethyl)acetophenone involves its interaction with molecular targets through its fluorinated and chlorinated groups. These interactions can affect enzyme activity, protein binding, and other biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroacetophenone: A related compound with similar fluorinated properties but lacking the trichloromethyl group.
4’-(Trifluoromethyl)acetophenone: Another similar compound with a trifluoromethyl group but without the trichloromethyl group.
Uniqueness
2,2,2-Trifluoro-4’-(trichloromethyl)acetophenone is unique due to the presence of both trifluoromethyl and trichloromethyl groups, which confer distinct chemical properties and reactivity. This dual substitution enhances its potential for diverse applications in research and industry.
Properties
IUPAC Name |
2,2,2-trifluoro-1-[4-(trichloromethyl)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl3F3O/c10-8(11,12)6-3-1-5(2-4-6)7(16)9(13,14)15/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSIJOIOJXAFWNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(F)(F)F)C(Cl)(Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl3F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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